
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide is a complex organic compound with the molecular formula C12H13N5S and a molecular weight of 259.33 g/mol. This compound is part of the thiourea derivatives family, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 5-amino-4-methylisoquinoline with thiourea under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium . The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of thiourea derivatives often employs large-scale condensation reactions. These processes are optimized for high yield and purity, using automated reactors and controlled environments to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polyurethane foams with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.
Comparación Con Compuestos Similares
2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide can be compared with other thiourea derivatives and similar compounds:
Thiourea: The parent compound, known for its use in various chemical reactions and industrial applications.
Indole-thiourea derivatives: These compounds have shown significant biological activities, such as enzyme inhibition and antimicrobial properties.
Thiazoles: Another class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.
Propiedades
Fórmula molecular |
C12H13N5S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
[(Z)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6- |
Clave InChI |
CKVSOKYEBQAXKF-SOFYXZRVSA-N |
SMILES isomérico |
CC1=CN=C(C2=C1C(=CC=C2)N)/C=N\NC(=S)N |
SMILES canónico |
CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N |
Sinónimos |
4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone 4-methyl-5-aminoisoquinoline thiosemicarbazone MAIQ MAIQ 1 MAIQ-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2S,6R)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B1231585.png)
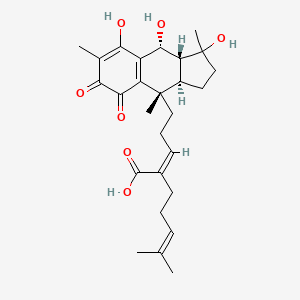
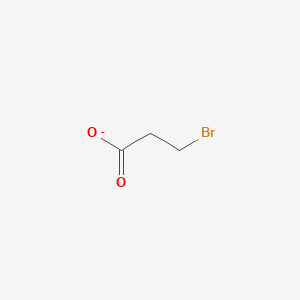

![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-3-hydroxy-2-phenylpropanoate](/img/structure/B1231590.png)
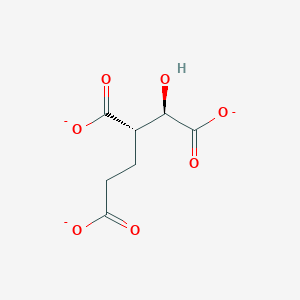
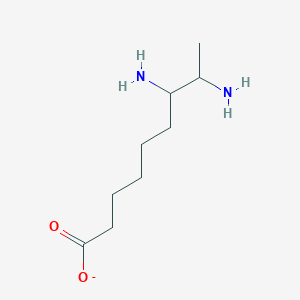

![2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1231600.png)

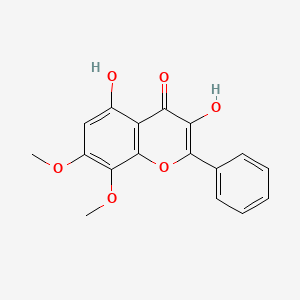
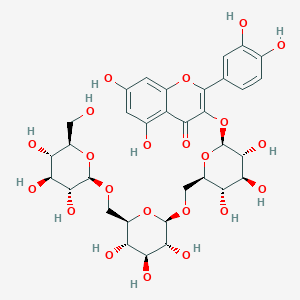

![[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate](/img/structure/B1231608.png)
